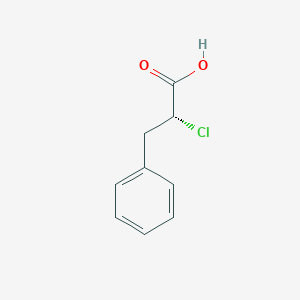

(2r)-2-Chloro-3-Phenylpropanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-chloro-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDRHDRWTSPELB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466475 | |

| Record name | (2R)-chloro-3-phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94347-44-1 | |

| Record name | (2R)-chloro-3-phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2r 2 Chloro 3 Phenylpropanoic Acid

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis, which utilizes isolated enzymes or whole-cell systems, offers a powerful and sustainable alternative to traditional chemical synthesis. semanticscholar.org These methods are prized for their high selectivity, mild reaction conditions, and reduced environmental impact, making them ideal for the production of enantiomerically pure compounds. mdpi.comjmb.or.kr

Enantioselective Hydrolysis and Kinetic Resolution via Lipases and Hydrolases

Kinetic resolution is a widely adopted enzymatic method for separating racemic mixtures. sigmaaldrich.com In this approach, an enzyme, typically a lipase (B570770) or another hydrolase, selectively catalyzes the transformation of one enantiomer of a racemic substrate, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. achemblock.com For the synthesis of (2R)-2-chloro-3-phenylpropanoic acid, this strategy is applied to the racemic ester, (R,S)-ethyl 2-chloro-3-phenylpropanoate.

Lipases (EC 3.1.1.3) are the most utilized enzymes in biocatalysis due to their broad substrate specificity, high stability, and lack of need for co-factors. achemblock.com Numerous commercial lipases, such as those from Candida rugosa (CRL), Candida antarctica Lipase B (CALB), and Pseudomonas fluorescens (LAK), have been successfully employed in the kinetic resolution of structurally related esters. nih.govmdpi.combldpharm.com The process typically involves the enantioselective hydrolysis of the racemic ester. According to the empirical rule of Kazlaukas, lipases often preferentially hydrolyze the (R)-enantiomer of a secondary alcohol ester, which in this case would correspond to the ester of this compound. nih.gov This would yield the desired (R)-acid and the unreacted (S)-ester.

The efficiency of the resolution is determined by the enantiomeric ratio (E-value), conversion rate, and the enantiomeric excess (ee) of both the product and the remaining substrate. Research on analogous 3-aryl alkanoic acids has demonstrated that hydrolase-catalyzed kinetic resolution can yield products with excellent enantiopurity (≥94% ee). achemblock.com The choice of solvent, temperature, and enzyme immobilization can be optimized to enhance both reaction rate and enantioselectivity. bldpharm.com For instance, the resolution of racemic aryloxy-propan-2-yl acetates was screened against twelve different lipases to find the optimal catalyst and conditions. nih.gov

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Lipase from Aspergillus niger | (R)-1-(2,6-dimethylphenoxy)propan-2-ol | >99% | nih.gov |

| (R,S)-Ketoprofen ethyl ester | Lipase from Aspergillus niger | (R)-Ketoprofen | Not specified, but R-selective | researchgate.net |

| rac-Ethyl 3-hydroxy-3-phenylpropanoate | Pseudomonas cepacia lipase (PCL) | (R)-Ethyl 3-hydroxy-3-phenylpropanoate (unreacted) | 98% | nih.gov |

| (E)-4-phenylbut-3-en-2-yl propionate | Lecitase® Ultra | (R)-4-phenylbut-3-en-2-ol | 92% |

Whole-Cell Biotransformations for Stereoselective Conversion

Using whole microbial cells as biocatalysts provides several advantages over isolated enzymes, including lower cost and the intrinsic presence of cofactor regeneration systems. semanticscholar.org Various microorganisms, including bacteria, yeasts, and fungi, can perform highly stereoselective transformations.

For the synthesis of this compound, a key strategy involves the stereoselective reduction of a prochiral precursor. A relevant example is the biosynthesis of (R)-2-hydroxy-3-phenylpropionic acid (PLA), a structurally similar compound, from phenylpyruvate using whole recombinant Escherichia coli cells. In this process, the cells express an L-lactate dehydrogenase that reduces the keto group to a hydroxyl group with high stereoselectivity. This demonstrates the feasibility of using a whole-cell system to produce the (R)-enantiomer of an α-substituted propanoic acid. Similarly, whole cells of Pichia citrinum have been used to catalyze the bioreduction of 2-chloro-1-phenylethanone to the corresponding (R)-alcohol, albeit with moderate enantiomeric excess (31%). semanticscholar.org

Enzyme Engineering and Optimization for (2R)-Stereospecificity

To improve the efficiency and stereoselectivity of biocatalysts, modern protein engineering techniques can be employed. Methods such as rational design and directed evolution allow for the modification of enzymes to enhance their activity towards non-native substrates, improve stability, or even invert their enantioselectivity.

For instance, if a native lipase shows low selectivity for the hydrolysis of ethyl (2R)-2-chloro-3-phenylpropanoate, its active site can be modified through site-directed mutagenesis. By analyzing the enzyme's crystal structure, researchers can identify key amino acid residues that interact with the substrate. Modifying these residues can create a "chiral pocket" more suited to binding the (R)-enantiomer, thereby increasing the E-value of the resolution. This approach was successfully used to expand the substrate scope of a lipase from Thermomyces lanuginosus for the synthesis of a pregabalin (B1679071) intermediate, resulting in a variant with significantly higher activity. mdpi.com

Similarly, ketoreductases used in whole-cell systems can be engineered for improved performance. A study on a Candida tenuis xylose reductase identified a single point mutant (D51A) that exhibited a 270-fold increase in activity and improved enantioselectivity for a reductive dynamic kinetic resolution process. sigmaaldrich.com Such engineering efforts would be directly applicable to developing a highly (2R)-stereospecific reductase for the synthesis of the target chloro-acid.

Asymmetric Organocatalytic and Metal-Catalyzed Synthesis

Asymmetric catalysis using small chiral organic molecules (organocatalysis) or transition-metal complexes is a cornerstone of modern organic synthesis for producing enantiomerically pure compounds. These methods offer direct routes to chiral molecules from prochiral starting materials.

Chiral Catalyst Development for Enantioselective Chlorination Reactions

A direct approach to installing the chiral chloro-substituted center is through the enantioselective α-chlorination of a carbonyl precursor, such as 3-phenylpropanal. The development of enamine catalysis has provided a powerful organocatalytic strategy for this transformation.

In this method, a chiral secondary amine catalyst, such as a derivative of imidazolidinone, reacts with the aldehyde to form a chiral enamine intermediate. This enamine then reacts with an electrophilic chlorine source, like N-chlorosuccinimide (NCS), to deliver the chlorine atom to one face of the molecule with high enantioselectivity. This methodology has been shown to be effective for a range of aldehydes, achieving high yields and enantioselectivities (e.g., 92% ee for octanal). Subsequent oxidation of the resulting α-chloro aldehyde would yield the desired this compound.

Another advanced strategy is the asymmetric decarboxylative chlorination of α-halo-β-ketocarboxylic acids using a chiral amine catalyst. This method allows for the synthesis of α-chloro ketones with high enantiopurity. Adapting this strategy to a suitable β-keto acid precursor could provide another route to the target molecule.

Asymmetric Reductions of α-Halo-β-keto Ester Precursors

A powerful and convergent synthetic route involves the asymmetric reduction of an achiral α-halo-β-keto ester precursor, specifically ethyl 2-chloro-3-oxo-3-phenylpropanoate. nih.govnih.gov This precursor can be synthesized and then subjected to a stereoselective reduction of its ketone functionality.

The biocatalytic reduction of β-keto esters is a well-established and highly efficient method. sigmaaldrich.com Short-chain dehydrogenases/reductases (SDRs) and ketoreductases (KREDs) are particularly effective, often displaying excellent enantioselectivity (>99% ee) and operating under mild conditions. sigmaaldrich.com For example, the ketoreductase ChKRED12 from Chryseobacterium sp. was used to reduce ethyl 3-oxo-3-(2-thienyl)propanoate, a close analog of the required precursor, to the corresponding (S)-hydroxy ester with over 99% ee. sigmaaldrich.com This reaction can be run at high substrate concentrations by coupling it with a cofactor recycling system, such as using glucose dehydrogenase. sigmaaldrich.com This precedent strongly suggests that a similar enzymatic system could effectively reduce ethyl 2-chloro-3-oxo-3-phenylpropanoate to the desired (2R, 3S/R)-ethyl 2-chloro-3-hydroxy-3-phenylpropanoate, which can then be further processed to the target acid.

| Substrate | Biocatalyst (Enzyme/Organism) | Product Configuration | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|

| Ethyl 3-oxo-3-(2-thienyl)propanoate | Ketoreductase (ChKRED12) | (S) | >99% ee | sigmaaldrich.com |

| Ethyl 4-chloro-3-oxobutanoate | Carbonyl reductase (ChKRED20) | (S) | >99.5% ee | |

| Ethyl 2-methyl 3-oxobutanoate | Chlorella pyrenoidosa (whole cell) | syn-(2S, 3R) | >99% ee |

Alternatively, chemical asymmetric hydrogenation using a chiral metal catalyst (e.g., Ru-BINAP) is a classic and powerful method for the reduction of β-keto esters, offering another viable, non-enzymatic pathway to the chiral hydroxy ester intermediate.

Diastereoselective Routes Utilizing Chiral Auxiliaries

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a chemical transformation with high diastereoselectivity. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. For the synthesis of α-chloro carboxylic acids like this compound, a common and reliable strategy involves the asymmetric α-chlorination of a carboxylic acid derivative, such as an imide, attached to a chiral auxiliary.

A well-established method employs Evans-type oxazolidinone auxiliaries. wikipedia.org The general process is as follows:

Acylation : 3-Phenylpropanoic acid is first converted to its acid chloride, which then reacts with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyl oxazolidinone.

Enolate Formation : The N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures to generate a specific Z-enolate. researchgate.net The bulky substituents on the chiral auxiliary effectively block one face of the enolate.

Diastereoselective Chlorination : The enolate is then quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS). Due to the steric hindrance provided by the auxiliary, the chlorinating agent preferentially attacks from the less hindered face, leading to the formation of one diastereomer in high excess.

Cleavage of Auxiliary : The final step involves the removal of the chiral auxiliary, typically through hydrolysis with agents like lithium hydroxide (B78521) (LiOH) or hydrogen peroxide/lithium hydroxide, to yield the enantiomerically enriched this compound. wikipedia.org

This auxiliary-controlled approach provides predictable stereochemical outcomes and generally results in high diastereomeric excess (de). researchgate.net Sulfur-based auxiliaries, such as thiazolidinethiones, can also be employed in a similar manner for stereoselective α-functionalization reactions. scielo.org.mx

Table 1: Overview of Chiral Auxiliary Strategy

| Step | Description | Key Reagents | Purpose |

|---|---|---|---|

| 1. Acylation | Attaching the prochiral acid to the auxiliary. | 3-Phenylpropanoic acid, Oxalyl chloride, Chiral Oxazolidinone | Forms a chiral imide substrate. |

| 2. Enolization | Forming a planar enolate intermediate. | Lithium diisopropylamide (LDA) | Sets up the molecule for stereoselective attack. |

| 3. Chlorination | Introducing the chlorine atom stereoselectively. | N-chlorosuccinimide (NCS) | Creates the desired stereocenter. |

| 4. Cleavage | Removing the auxiliary to yield the final product. | Lithium hydroxide (LiOH) | Releases the enantiopure acid. |

Classical Resolution Techniques for 2-Chloro-3-Phenylpropanoic Acid Racemates

When this compound is synthesized without chiral control, it results in a 50:50 mixture of its two enantiomers, known as a racemate or racemic mixture. libretexts.org The process of separating these enantiomers is called chiral resolution. wikipedia.org Because enantiomers possess identical physical properties like solubility and boiling point, their separation requires introducing a chiral element to the system. libretexts.org

Diastereomeric Salt Formation with Chiral Amines

A cornerstone of classical resolution is the conversion of a racemic mixture of a chiral acid into a pair of diastereomeric salts. wikipedia.org This is achieved by reacting the racemic 2-Chloro-3-Phenylpropanoic Acid with a single, pure enantiomer of a chiral base (the resolving agent). libretexts.org

The resulting salts, (R)-acid·(R)-base and (S)-acid·(R)-base, are diastereomers. Unlike enantiomers, diastereomers have different physical properties, most notably different solubilities in a given solvent. rsc.org This difference allows for their separation by fractional crystallization. rsc.org One diastereomeric salt will typically crystallize out of the solution first, while the other remains dissolved. rsc.orgrsc.org

After separating the crystallized salt via filtration, a strong acid (like hydrochloric acid) is added to protonate the carboxylate and regenerate the enantiomerically pure carboxylic acid. libretexts.org The chiral amine can often be recovered and reused. The success of this method depends heavily on the choice of the chiral amine and the crystallization solvent. wikipedia.org

Table 2: Common Chiral Amines for Resolution of Carboxylic Acids

| Resolving Agent | Type | Typical Source |

|---|---|---|

| (R)- or (S)-1-Phenylethylamine | Synthetic Amine | Commercially synthesized |

| Brucine | Alkaloid | Natural (Strychnos nux-vomica) |

| Quinine | Alkaloid | Natural (Cinchona bark) |

| Strychnine | Alkaloid | Natural (Strychnos nux-vomica) |

| (+)- or (-)-Ephedrine | Amino Alcohol | Natural or Synthetic |

Chromatographic Separation Methods for Enantiopure Isolation

Chromatographic techniques offer a powerful and versatile alternative to classical resolution for isolating enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral environment, leading to different retention times and thus separation. nih.gov This can be achieved by using either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). nih.gov

Countercurrent Chromatography (CCC): Research has demonstrated the successful enantioseparation of related chlorophenylpropanoic acid isomers using countercurrent chromatography. nih.gov This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support. nih.gov In a study on 2-(chlorophenyl)propanoic acids, hydroxypropyl-β-cyclodextrin was used as a chiral selector in the aqueous mobile phase. nih.gov The study found that the position of the chlorine atom on the phenyl ring significantly influenced the separation, with the meta-substituted isomer showing successful resolution. nih.gov The separation is based on the differential formation of transient inclusion complexes between the cyclodextrin (B1172386) (host) and each enantiomer (guest). nih.govresearchgate.net The stability of these complexes dictates the partition coefficient and, consequently, the separation factor. nih.gov

High-Performance Liquid Chromatography (HPLC): Direct enantioseparation by HPLC using a chiral stationary phase (CSP) is one of the most widely used methods for analytical and preparative-scale chiral separations. nih.gov For acidic compounds like 2-Chloro-3-Phenylpropanoic Acid, several types of CSPs are effective.

Pirkle-type columns: These phases, such as those based on N-(3,5-dinitrobenzoyl)-(R)-(-)-phenylglycine, are known to resolve various racemates, including derivatives of profens. nih.gov The separation mechanism involves π-π interactions, dipole-dipole interactions, and hydrogen bonding between the analyte and the chiral selector.

Polysaccharide-based columns: CSPs derived from cellulose (B213188) or amylose (B160209) (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are exceptionally versatile and can resolve a broad range of chiral compounds under various mobile phase conditions (normal-phase, reversed-phase, polar organic). nih.gov

Protein-based columns: Columns using immobilized proteins like α1-acid glycoprotein (B1211001) (AGP) can separate racemic acids by mimicking biological molecular recognition processes. nih.gov

The choice of mobile phase, including its composition and additives (e.g., buffers, acids, or bases), is critical for optimizing the separation on any given CSP. sigmaaldrich.com

Table 3: Chromatographic Separation Parameters

| Technique | Chiral Selector/Phase | Principle of Separation |

|---|---|---|

| Countercurrent Chromatography (CCC) | Hydroxypropyl-β-cyclodextrin (Chiral Mobile Phase Additive) | Differential host-guest inclusion complex formation. nih.gov |

| Chiral HPLC | Pirkle-type CSP (e.g., N-(3,5-dinitrobenzoyl)phenylglycine) | π-π interactions, hydrogen bonding, dipole stacking. nih.gov |

| Chiral HPLC | Polysaccharide-based CSP (e.g., Cellulose/Amylose derivatives) | Formation of transient diastereomeric complexes via various interactions. nih.gov |

| Chiral HPLC | Protein-based CSP (e.g., α1-acid glycoprotein) | Stereospecific binding in the protein's chiral cavities. nih.gov |

Mechanistic Investigations and Stereochemical Elucidation

Reaction Mechanism Studies of α-Chlorination Processes Leading to (2R)-Stereochemistry

The synthesis of enantiomerically enriched α-chloro carboxylic acids, such as the (2R)-isomer of 2-chloro-3-phenylpropanoic acid, often relies on stereoselective α-chlorination reactions. A key strategy involves the aminocatalytic α-chlorination of aldehydes, which can then be oxidized to the desired carboxylic acid. Mechanistic studies have shown that the enantioselectivity of these reactions is highly dependent on the reaction pathway. nih.gov

For instance, in the aminocatalytic chlorination of hydrocinnamaldehyde (B1666312) (3-phenylpropanal), a precursor to 2-chloro-3-phenylpropanoic acid, the reaction proceeds through the formation of an iminium ion intermediate from the aldehyde and a chiral amine catalyst. nih.gov This iminium ion is in equilibrium with diastereomeric 1,2-aminal adducts. The reaction can proceed through pathways involving these neutral aminals or through the charged iminium ion itself. The final stereochemistry of the product is determined by the facial selectivity of the subsequent chlorination of the enamine intermediate. nih.gov

To achieve high enantioselectivity for the (R)-product, conditions are optimized to favor a single reaction pathway. The use of solvents like hexafluoroisopropanol (HFIP) has been shown to stabilize the charged iminium ion intermediate, promoting a highly selective reaction pathway. nih.gov This approach allows for the use of less catalyst at more convenient temperatures while achieving high yields and enantiomeric excess for the α-chlorinated aldehyde, which can then be converted to (2R)-2-chloro-3-phenylpropanoic acid. nih.gov The mechanism of chlorinating simpler substrates like propanoic acid can involve both ionic and radical pathways, leading to a mixture of products, highlighting the need for sophisticated catalytic systems to control stereochemistry. scilit.com

Table 1: Key Factors in Enantioselective α-Chlorination

| Factor | Role in Stereoselectivity | Reference |

|---|---|---|

| Chiral Catalyst | Forms chiral iminium ion and enamine intermediates, directing the attack of the chlorinating agent. | nih.gov |

| Solvent (e.g., HFIP) | Stabilizes charged intermediates, favoring a more selective reaction pathway over unselective routes involving neutral species. | nih.gov |

| Chlorinating Agent | The nature of the electrophilic chlorine source (e.g., N-chlorosuccinimide) can influence reaction rates and selectivity. | nih.gov |

Stereochemical Inversion and Retention Mechanisms in Derivatization Pathways

Once formed, the chiral center in this compound can undergo further reactions. The stereochemical outcome of these derivatizations depends on the reaction mechanism. Nucleophilic substitution reactions at the C2 position, where the chlorine atom is located, are of particular importance.

These reactions typically proceed via an S\N2 (bimolecular nucleophilic substitution) mechanism. An S\N2 reaction at a chiral center is known to proceed with an inversion of configuration. For example, if this compound is reacted with a nucleophile such as hydroxide (B78521) (OH⁻), the resulting product, (S)-2-hydroxy-3-phenylpropanoic acid, would have the opposite (S) configuration.

Computational Chemistry and Spectroscopic Probing of Transition States

Modern computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at a molecular level. aip.org Techniques such as Density Functional Theory (DFT) can be used to model the reaction pathways for the formation and derivatization of this compound. nih.gov These computational studies allow for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. aip.org

By mapping the potential energy surface of the reaction, researchers can identify the lowest energy pathway and understand the factors that control stereoselectivity. For example, computational models can elucidate why a particular chiral catalyst directs the chlorinating agent to one face of the enamine intermediate over the other, leading to the preferential formation of the (2R)-isomer.

These theoretical calculations are often combined with experimental spectroscopic methods to validate the proposed mechanisms. nih.gov For instance, analyzing a closely related molecule, (S)-2-chloropropionitrile, with coupled-cluster and DFT methods has provided deep insights into its electronic structure and chiroptical properties, which are directly related to the transition states involved in its interactions. nih.govresearchgate.net This synergy between computation and experiment is crucial for a comprehensive understanding of the stereochemical outcomes.

Elucidation of Absolute Configuration via Spectroscopic and Chiroptical Methods

Determining the absolute configuration of a chiral molecule like this compound is a critical analytical challenge. A suite of spectroscopic and chromatographic techniques is employed for this purpose.

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral shift reagents can resolve this issue. libretexts.org These reagents are typically chiral lanthanide complexes, such as europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), which can reversibly bind to the analyte. rsc.org

When this compound and its (S)-enantiomer are mixed with a chiral shift reagent, they form transient diastereomeric complexes. Since diastereomers have different physical properties, their corresponding nuclei experience different magnetic environments, leading to separate signals in the ¹H or ¹³C NMR spectrum. libretexts.org The degree of separation between the signals for the two enantiomers (ΔΔδ) allows for the quantification of the enantiomeric excess of the mixture. rsc.org Newer chiral solvating agents (CASAs), such as chiral hexa-dentate aluminum complexes, have also been developed for this purpose.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to determine the absolute stereochemistry of chiral molecules. researchgate.net ORD measures the change in optical rotation of a substance with the wavelength of plane-polarized light, while ECD measures the differential absorption of left- and right-circularly polarized light as a function of wavelength. googleapis.comlibretexts.org

The resulting ORD and ECD spectra are unique fingerprints for a specific enantiomer. The phenomenon known as the Cotton effect—the characteristic change in optical rotation and the presence of a CD signal in the vicinity of an absorption band—is directly related to the molecule's three-dimensional structure. googleapis.com By comparing the experimentally measured ORD and ECD spectra of a sample to spectra predicted by high-level quantum chemical calculations (such as time-dependent DFT), the absolute configuration can be unambiguously assigned. nih.govresearchgate.net For example, detailed computational studies on the related (S)-2-chloropropionitrile have shown how ECD rotational strengths and specific rotations can be calculated to match experimental findings, allowing for confident stereochemical assignment. nih.govresearchgate.net

Table 2: Comparison of Chiroptical Methods

| Technique | Principle | Information Obtained | Reference |

|---|---|---|---|

| ORD | Measures the change in optical rotation as a function of wavelength. | Absolute configuration, Cotton effect. | researchgate.netgoogleapis.com |

| ECD | Measures the differential absorption of left- and right-circularly polarized light. | Absolute configuration, information on electronic transitions and secondary structure. | libretexts.org |

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most widely used methods for separating and analyzing enantiomers. nih.govresearchgate.net The direct approach in chiral HPLC involves passing the racemic mixture of 2-chloro-3-phenylpropanoic acid through a column containing a chiral selector immobilized on a solid support. chromatographyonline.com

The enantiomers form transient, diastereomeric complexes with the CSP. Due to differences in the stability of these complexes, one enantiomer is retained longer on the column than the other, resulting in their separation. researchgate.net Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs are among the most versatile and commonly used for a wide range of chiral compounds, including acidic analytes. nih.govchromatographyonline.com For acidic compounds like this compound, trifluoroacetic acid is often added to the mobile phase to improve peak shape and resolution. chromatographyonline.com This technique is essential for both analytical determination of enantiomeric purity and for preparative-scale separation of the desired enantiomer. nih.gov

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Description | Typical Mobile Phase Mode | Reference |

|---|---|---|---|

| Polysaccharide-based | Derivatives of cellulose and amylose (B160209) coated or immobilized on a silica (B1680970) support. | Normal-phase, reversed-phase, polar organic. | nih.govchromatographyonline.com |

| Macrocyclic Glycopeptide | Antibiotics like vancomycin (B549263) or teicoplanin bonded to silica. | Primarily reversed-phase and polar organic. | sigmaaldrich.com |

| Crown Ether-based | Chiral crown ethers suitable for separating compounds with primary amino groups. | Reversed-phase. | nih.gov |

Applications of 2r 2 Chloro 3 Phenylpropanoic Acid As a Chiral Synthon

Building Block for Pharmaceutical Intermediates

The enantiopure nature of (2R)-2-chloro-3-phenylpropanoic acid makes it an attractive starting material for the synthesis of key fragments of medicinally important compounds. Its rigid stereochemistry is often transferred to the target molecule, which is crucial for biological activity.

Synthesis of Complex Chiral Drug Scaffolds

Chiral synthons are fundamental in the construction of complex pharmaceutical agents, where specific stereoisomers are often responsible for the desired therapeutic effects. While direct and broad examples of the incorporation of this compound into a wide variety of drug scaffolds are not extensively documented in publicly available literature, its structural motif is present in many biologically active molecules. The principles of chiral pool synthesis, where readily available enantiopure compounds are used as starting materials, suggest its potential in constructing complex chiral architectures. The strategic value of this chloro acid lies in the ability to displace the chlorine atom with various nucleophiles with either inversion or retention of configuration, a key step in building stereochemically rich molecules.

Precursor to β-Amino Acid Derivatives and Peptidomimetics

β-Amino acids are crucial components of numerous biologically active compounds and are integral to the field of peptidomimetics, where they are used to create peptide-like structures with enhanced metabolic stability. The synthesis of β-amino acids and their derivatives is an area where chiral precursors like this compound can play a significant role. Although direct, one-step conversion might not be the most common route, multi-step sequences involving this chiral synthon can lead to the desired β-amino acid structures.

One of the common strategies for accessing β-amino acids is through the homologation of α-amino acids. However, starting from a chiral α-chloro acid like this compound offers an alternative pathway. For instance, a synthetic route could involve the nucleophilic displacement of the chloride by an azide (B81097) group with inversion of stereochemistry, followed by reduction of the azide and the carboxylic acid to yield a β-amino alcohol. Subsequent oxidation would then provide the target β-amino acid. The development of new synthetic methods is continually expanding the toolbox for β-amino acid synthesis, and the use of chiral building blocks remains a cornerstone of this field.

Peptidomimetics often incorporate unnatural amino acids to improve their pharmacological properties. The phenylpropyl scaffold provided by this compound is a desirable feature in many peptidomimetic designs.

Role in the Synthesis of Taxane Side Chains and Analogues

One of the most prominent applications of this compound and its derivatives is in the synthesis of the C-13 side chain of the highly successful anticancer drug, Paclitaxel (Taxol®), and its analogues. The side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is crucial for the drug's potent anti-tumor activity.

The synthesis of this side chain often proceeds through a β-lactam intermediate, which can be derived from this compound. A typical synthetic sequence involves the conversion of the carboxylic acid to an ester, followed by reaction with an imine to form a β-lactam. The chlorine atom at the α-position can then be displaced by a hydroxyl group with inversion of stereochemistry, leading to the desired (2R,3S) configuration.

The following table outlines a generalized reaction scheme for the synthesis of a key intermediate for the Taxol side chain:

| Step | Reactant 1 | Reactant 2 | Reagents | Product | Stereochemistry |

| 1 | This compound | Thionyl chloride | - | (2R)-2-Chloro-3-phenylpropanoyl chloride | R |

| 2 | (2R)-2-Chloro-3-phenylpropanoyl chloride | Chiral Imine | Triethylamine | β-Lactam intermediate | Controlled by imine |

| 3 | β-Lactam intermediate | Sodium acetate, Acetic acid | - | Acetoxy-β-lactam | Inversion at C-2 |

| 4 | Acetoxy-β-lactam | Hydrolysis | Acid or Base | N-benzoyl-(2R,3S)-3-phenylisoserine derivative | 2R, 3S |

Derivatization to Access Diverse Chiral Molecules

The chemical reactivity of both the carboxylic acid group and the α-chloro position allows for a multitude of transformations, making this compound a versatile starting point for a range of chiral molecules.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted into a variety of other functional groups, significantly expanding its synthetic utility. These transformations are generally high-yielding and proceed without affecting the stereocenter.

Esterification: The carboxylic acid can be esterified under standard conditions, such as Fischer esterification with an alcohol in the presence of an acid catalyst, or by reaction with an alkyl halide in the presence of a base. The resulting esters are valuable intermediates themselves, for example, in the synthesis of β-lactams as mentioned previously.

Amide Formation: Amide coupling reactions are also readily achievable. Direct reaction with an amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), yields the corresponding amide. This reaction is fundamental in peptide synthesis and for the creation of various bioactive molecules.

The following table summarizes common derivatizations of the carboxylic acid group:

| Reaction | Reagent(s) | Functional Group Formed |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |

| Amide formation | Amine, Coupling agent (e.g., DCC) | Amide |

| Acid chloride formation | Thionyl chloride (SOCl₂) | Acid Chloride |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |

Transformations at the Chiral α-Carbon

The chlorine atom at the α-carbon is a good leaving group, making it susceptible to nucleophilic substitution reactions. These reactions often proceed with inversion of stereochemistry (Sₙ2 mechanism), providing a reliable method for introducing new functional groups with a defined stereochemical outcome.

Nucleophilic Substitution: A wide range of nucleophiles can be employed to displace the chloride, including:

Azide (N₃⁻): Leading to α-azido acids, which can be subsequently reduced to α-amino acids.

Hydroxide (B78521) (OH⁻): Resulting in α-hydroxy acids.

Thiols (R-SH): Forming α-thioether acids.

Amines (R-NH₂): Yielding α-amino acids directly, though this can be complicated by side reactions.

These transformations allow for the conversion of the (R)-chloro acid into a variety of other (S)-substituted acids, effectively leveraging the initial chirality to create new stereocenters. The choice of nucleophile and reaction conditions can be tailored to achieve the desired product in good yield and with high stereochemical fidelity.

Contributions to Agrochemical and Specialty Chemical Synthesis

While specific, large-scale industrial applications of this compound in the synthesis of commercial agrochemicals and specialty chemicals are not extensively documented in publicly available literature, its structure and chirality suggest significant potential as a valuable chiral synthon. The presence of a stereogenic center at the C2 position, along with reactive carboxylic acid and chloro functionalities, makes it an ideal candidate for the enantioselective synthesis of complex molecules. Its utility can be inferred by examining the synthesis of structurally analogous and commercially significant compounds, particularly within the agrochemical sector.

Potential in Agrochemical Synthesis: Phenylamide Fungicides

A key area where this compound could serve as a critical starting material is in the production of phenylamide fungicides, such as metalaxyl (B1676325) and benalaxyl. These systemic fungicides are widely used to control oomycete pathogens on a variety of crops. The active enantiomer of metalaxyl, known as metalaxyl-M (or mefenoxam), possesses the (R)-configuration, highlighting the importance of stereochemistry for its fungicidal activity.

The synthesis of metalaxyl-M and related compounds often involves the coupling of an N-acylaniline with a chiral propylene (B89431) oxide or a similar three-carbon synthon. This compound offers a potential alternative route. For instance, it could be converted to a more reactive derivative, such as an acid chloride or ester, and subsequently reacted with an appropriate aniline (B41778) derivative. The chloro group at the C2 position can then be displaced to introduce the desired functionality, or the entire backbone can be incorporated into the final product.

A patent for the synthesis of metalaxyl describes a process involving the reaction of 2-(2,6-dimethylphenyl)alanine methyl ester with methoxyacetyl chloride. google.com While this specific patent does not start from this compound, it illustrates the general synthetic strategy for this class of fungicides.

Below is an illustrative pathway demonstrating how this compound could theoretically be employed in the synthesis of a metalaxyl analogue.

Illustrative Synthesis of a Metalaxyl Analogue

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Role of this compound |

| 1 | Esterification | Methanol, Acid catalyst | Methyl (2R)-2-chloro-3-phenylpropanoate | Provides the chiral backbone |

| 2 | Amination | 2,6-dimethylaniline, Base | Methyl (2S)-2-(2,6-dimethylphenylamino)-3-phenylpropanoate | The chiral center dictates the stereochemistry of the resulting amino ester |

| 3 | Acylation | Methoxyacetyl chloride, Base | Methyl (2S)-N-(2,6-dimethylphenyl)-N-(methoxyacetyl)phenylalaninate (Metalaxyl analogue) | The entire carbon skeleton is incorporated into the final product |

This hypothetical pathway underscores the potential of this compound as a chiral building block. The initial stereochemistry at the C2 position is crucial for obtaining the desired enantiomer of the final product, which in turn is critical for its biological activity and can lead to reduced environmental impact by using lower application rates of the active isomer.

Prospects in Specialty Chemical Synthesis

In the realm of specialty chemicals, the applications of chiral synthons are diverse, ranging from the synthesis of active pharmaceutical ingredients to the development of advanced materials. The unique structure of this compound makes it a candidate for creating specialty polymers, chiral liquid crystals, or other fine chemicals where specific stereochemistry is required to achieve desired properties.

For example, the phenyl group and the chiral center could be incorporated into polymer backbones to introduce specific optical or physical properties. The carboxylic acid and chloro- functionalities provide handles for polymerization or for grafting onto other molecules. While specific industrial examples are not readily found in the literature, the fundamental principles of organic synthesis suggest that this compound could be a valuable tool for chemists working in these specialized areas.

Future Research Directions and Innovative Methodologies

Integration of Flow Chemistry and Continuous Processing in Asymmetric Synthesis

The shift from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced control, safety, and efficiency. d-nb.infonih.gov The application of this technology to the asymmetric synthesis of (2R)-2-chloro-3-phenylpropanoic acid is a promising, yet underexplored, research avenue.

Continuous flow technology offers precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for stereoselective transformations. d-nb.info This level of control can lead to higher yields and enantioselectivities compared to batch reactions. For instance, the use of packed-bed reactors with immobilized chiral catalysts or enzymes could enable the continuous production of the target molecule. d-nb.infoumontreal.ca Such a system would not only streamline the synthesis but also facilitate catalyst recycling, a key principle of green chemistry. umontreal.ca

Research could focus on translating existing batch methods for the α-chlorination of 3-phenylpropanoic acid derivatives into a continuous process. This would involve optimizing the flow conditions and potentially developing novel immobilized catalysts stable for long-term use. d-nb.info The successful continuous flow synthesis of other chiral pharmaceuticals, such as Rolipram and the precursors to Baclofen and Phenibut, demonstrates the feasibility and advantages of this approach for producing complex chiral molecules. nih.govmdpi.com A fully integrated, multi-step flow system could potentially telescope several reaction and purification steps, significantly reducing the manufacturing footprint and cost. nih.gov

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and side reactions. | Superior due to high surface-area-to-volume ratio, enabling precise temperature control. d-nb.info |

| Safety | Handling of large quantities of hazardous reagents poses significant risks. | Smaller reaction volumes at any given time minimize risks associated with exothermic or unstable reactions. nih.gov |

| Scalability | Difficult and often requires re-optimization of reaction conditions. | More straightforward; scaling up is achieved by extending operational time or running parallel reactors. d-nb.info |

| Reproducibility | Can vary between batches due to difficulties in replicating exact conditions. | High level of automation and precise control leads to excellent reproducibility. d-nb.info |

| Catalyst Use | Homogeneous catalysts are often difficult to recover and reuse. | Enables the use of immobilized or solid-supported catalysts for easy separation and long-term reuse. umontreal.ca |

Development of Sustainable and Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. researchgate.net Future research on this compound synthesis should prioritize the development of more sustainable and environmentally benign methodologies.

A key aspect of this is the replacement of hazardous reagents and solvents. For example, traditional chlorination methods often use harsh reagents. Research into alternative chlorinating agents derived from benign sources or electrochemically generated chlorine would be a significant step forward. Furthermore, the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, should be explored to replace chlorinated hydrocarbons or volatile organic compounds commonly used in organic synthesis.

Biocatalysis offers a powerful green alternative to traditional chemical catalysis. The use of enzymes, either isolated or in whole-cell systems, can proceed under mild conditions (ambient temperature and pressure, neutral pH) and often with exceptionally high stereoselectivity, eliminating the need for chiral auxiliaries or resolution steps. nih.gov For instance, developing a regio- and stereoselective enzymatic chlorination process using a halogenase enzyme could provide a direct and sustainable route to this compound.

| Green Chemistry Principle | Potential Application |

|---|---|

| Catalysis | Employing recyclable heterogeneous catalysts or highly selective biocatalysts (e.g., enzymes) instead of stoichiometric reagents. umontreal.canih.gov |

| Renewable Feedstocks | Investigating synthetic routes starting from bio-derived precursors to phenylalanine or cinnamic acid. |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or supercritical CO₂. |

| Design for Energy Efficiency | Utilizing continuous flow processing to minimize energy consumption and exploring alternative energy sources like solar radiation. nih.govnih.gov |

| Atom Economy | Designing synthetic pathways, such as cascade reactions, that maximize the incorporation of all starting materials into the final product. nih.gov |

Expanding Substrate Scope and Stereoselectivity in Enzymatic and Catalytic Processes

While catalytic methods are central to asymmetric synthesis, future research will focus on expanding their capabilities. For the synthesis of this compound and its analogues, this involves enhancing both the range of acceptable starting materials (substrate scope) and the precision of chiral control (stereoselectivity).

In the realm of biocatalysis, protein engineering and directed evolution are powerful tools for tailoring enzymes to specific industrial applications. nih.gov An enzyme that naturally performs a similar transformation can be evolved to accept a non-native substrate, such as a 3-phenylpropanoic acid derivative, and to perform the desired chlorination with high enantiomeric excess. nih.gov Techniques like substrate multiplexed screening (SUMS) can accelerate the discovery of enzyme variants with improved substrate scope and desired activity. nih.govchemrxiv.org This approach could unlock enzymatic routes that are currently infeasible due to the narrow substrate specificity of wild-type enzymes. nih.gov

For non-enzymatic catalysis, the development of novel chiral ligands and organocatalysts continues to be a vibrant area of research. The goal is to create more robust, efficient, and highly stereoselective catalysts for the α-chlorination of carboxylic acids or their derivatives. High-throughput screening of catalyst libraries, potentially within a continuous flow setup, can rapidly identify optimal conditions for synthesizing this compound. umontreal.ca The ability to tune these catalysts would also allow for the synthesis of a wider variety of α-chloro acids with different substitution patterns on the phenyl ring, thereby expanding the available library of chiral building blocks.

Exploration of Novel Reactivity and Cascade Reactions

Cascade reactions, where multiple chemical transformations occur in a single pot without isolating intermediates, represent the pinnacle of synthetic efficiency and atom economy. nih.gov Future research should explore the potential of this compound as a participant in, or a product of, novel cascade sequences.

One potential avenue is to design a cascade process that constructs the molecule from simpler precursors in one continuous operation. For example, a reaction could be envisioned that starts with an inexpensive achiral starting material and uses a sequence of catalytic steps (e.g., C-C bond formation followed by asymmetric chlorination) to generate the final product. nih.gov

Conversely, the unique combination of functional groups in this compound—a chiral center, a reactive chlorine atom, and a carboxylic acid—makes it an ideal substrate for further synthetic elaboration via cascade reactions. The chlorine can act as a leaving group in nucleophilic substitutions, while the carboxylic acid can be activated for coupling reactions. A light-driven or metal-catalyzed cascade could be initiated at one of these sites, leading to the rapid construction of complex heterocyclic structures, which are common motifs in biologically active compounds. rsc.orgresearchgate.net For example, a tandem atom transfer radical addition (ATRA) followed by an intramolecular substitution could be a powerful strategy for building novel molecular scaffolds from this chiral precursor. researchgate.net Exploring such reactivity would unlock new applications for this compound beyond its current use, positioning it as a versatile intermediate for diversity-oriented synthesis.

Q & A

Q. Key Considerations :

- Monitor reaction progress using chiral HPLC or polarimetry.

- Purify via recrystallization or chiral chromatography to remove diastereomers.

What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- H/C NMR : Assign stereochemistry using coupling constants (e.g., for vicinal protons) and NOE experiments.

- F NMR (if fluorinated analogs are synthesized): Detect fluorinated byproducts .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for validating computational models.

- Chiral Chromatography : Use columns like Chiralpak AD-H to confirm enantiopurity (>99% ee) .

Q. Data Interpretation :

- Compare experimental spectra with simulated data from quantum chemistry tools (e.g., Gaussian) .

How can researchers mitigate side reactions during chlorination of 3-phenylpropanoic acid derivatives?

Methodological Answer:

Common side reactions include over-chlorination, racemization, and aryl ring halogenation. Mitigation strategies:

- Controlled Reaction Conditions : Use mild chlorinating agents (e.g., NCS in DMF) at low temperatures (0–5°C) to limit electrophilic aromatic substitution.

- Steric Hindrance : Introduce bulky protecting groups (e.g., tert-butyl esters) to shield the phenyl ring.

- Kinetic Monitoring : Track reaction progress via TLC or inline IR spectroscopy to halt at the mono-chlorinated stage .

Q. Case Study :

What role does this compound play as a chiral building block in organic synthesis?

Methodological Answer:

This compound serves as a precursor for bioactive molecules:

- Peptide Mimetics : Incorporate into non-natural amino acids for protease-resistant peptides (e.g., antimicrobial agents) .

- Pharmaceutical Intermediates : Convert to β-lactam antibiotics via cyclization or cross-coupling reactions.

- Covalent Inhibitors : Functionalize the chlorine atom for targeted covalent modification of enzymes (e.g., kinase inhibitors) .

Q. Example Application :

- Coupling with fluoropyridines (as in ) enhances binding affinity in enzyme active sites .

How can computational chemistry predict the stereochemical outcomes of reactions involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to predict enantioselectivity in catalytic reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize charged intermediates).

- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with reaction rates .

Q. Validation :

What experimental designs are recommended for studying its bioactivity, such as enzyme inhibition?

Methodological Answer:

- Enzyme Assays :

- Cell-Based Assays :

- Evaluate cytotoxicity and antimicrobial activity via MIC (Minimum Inhibitory Concentration) tests .

- Structural Biology :

- Co-crystallize the compound with target enzymes (e.g., proteases) to resolve binding modes .

Q. Data Analysis :

- Use statistical tools (e.g., GraphPad Prism) to analyze dose-response curves and IC values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.